

Solubility Profile of Pyrromethene 597: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrromethene 597

Cat. No.: B165231

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This technical guide provides a comprehensive overview of the solubility of **Pyrromethene 597** (PM-597), a widely used laser dye, in common laboratory solvents. Understanding the solubility of this compound is critical for its application in various research and development fields, including but not limited to laser technology, fluorescence imaging, and materials science. This document compiles available quantitative and qualitative data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Compound Information

Chemical Name	1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-difluoroborate complex
Synonyms	PM-597
Molecular Weight	374.32 g/mol
CAS Number	137829-79-9
Appearance	Red-orange solid

Quantitative and Qualitative Solubility Data

The solubility of **Pyrromethene 597** has been reported in several common laboratory solvents. The following table summarizes the available data at room temperature (approximately 25°C). It is important to note that for some solvents, only qualitative data for a closely related

derivative, **Pyrromethene 597-8C9**, is available, which serves as a strong indicator of the solubility of the parent compound.

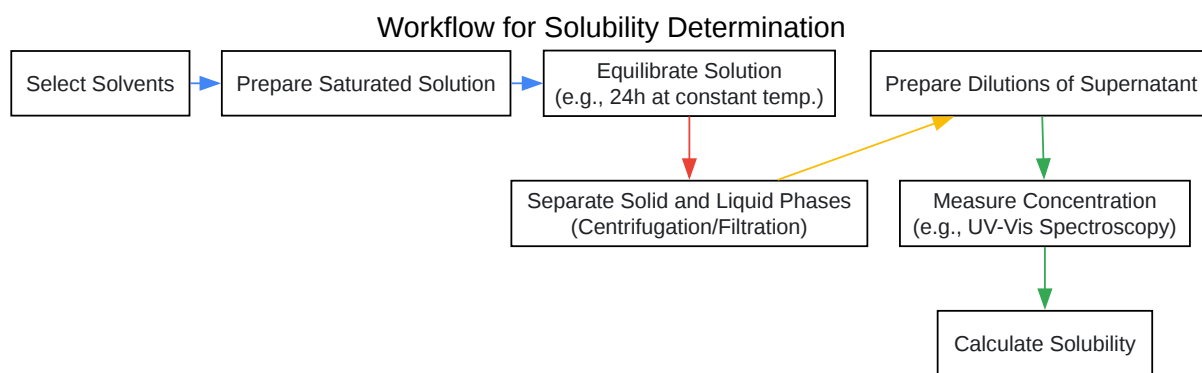
Solvent	Chemical Class	Quantitative Solubility (at 25°C)	Qualitative Solubility	Source
Methanol	Alcohol	380 mg/L (0.38 g/L)	Slightly Soluble	[1][2]
~1.0 x 10 ⁻³ M				
Ethanol	Alcohol	1.5 g/L	Soluble	[1][2]
N-Methyl-2-pyrrolidinone (NMP)	Amide	10.1 g/L	Very Soluble	[1][2]
1-Phenoxy-2-propanol (PPH)	Ether Alcohol	9.2 g/L	Very Soluble	[1][2]
p-Dioxane	Ether	9.8 g/L	Very Soluble	[1][2]
2-Phenoxyethanol (EPH)	Ether Alcohol	7.0 g/L	Very Soluble	[1][2]
Propylene Carbonate	Carbonate Ester	~2.5 g/L	Soluble	[1][2]
Water	Protic	-	Insoluble	
Acetonitrile	Nitrile	-	Very Soluble (for PM-597-8C9)	[3]
Ethyl Acetate	Ester	-	Very Soluble (for PM-597-8C9)	[3]
Toluene	Aromatic Hydrocarbon	-	Very Soluble (for PM-597-8C9)	[3]
Acetone	Ketone	-	Soluble (implied)	
Chloroform	Halogenated Alkane	-	Likely Soluble	

Dichloromethane (DCM)	Halogenated Alkane	-	Likely Soluble
Dimethyl Sulfoxide (DMSO)	Sulfoxide	-	Likely Soluble
N,N-Dimethylformamide (DMF)	Amide	-	Likely Soluble

Note: "Soluble (implied)" indicates that while no specific solubility data is available, the solvent has been used to prepare solutions of **Pyrromethene 597** for photophysical studies, suggesting at least moderate solubility. "Likely Soluble" is an estimation based on the general solubility of similar organic dyes.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standardized workflow for determining the solubility of a compound like **Pyrromethene 597** in a laboratory setting.



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Caption: A flowchart outlining the key steps for experimentally determining the solubility of a compound.

Detailed Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of **Pyrromethene 597** in a given solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

- **Pyrromethene 597**
- Solvent of interest (analytical grade or higher)
- Vials with screw caps
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.2 μm PTFE) or centrifuge
- UV-Vis spectrophotometer and cuvettes
- Analytical balance
- Shaker or magnetic stirrer
- Constant temperature bath or incubator

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **Pyrromethene 597** to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a constant temperature bath (e.g., 25°C) and agitate using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vial to rest in the constant temperature bath for a few hours to let the undissolved solid settle.
 - Carefully separate the saturated supernatant from the excess solid. This can be achieved by:
 - Filtration: Draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. Ensure the filter is compatible with the solvent.
 - Centrifugation: Centrifuge the vial at a moderate speed to pellet the undissolved solid. Carefully pipette the clear supernatant.
- Concentration Measurement (UV-Vis Spectroscopy):
 - Preparation of a Standard Curve:
 - Prepare a stock solution of **Pyrromethene 597** of a known concentration in the solvent of interest.
 - From the stock solution, prepare a series of dilutions to create a standard curve.
 - Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for **Pyrromethene 597** in that solvent.
 - Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).
 - Measurement of the Saturated Solution:

- Accurately dilute a known volume of the saturated supernatant with the solvent to bring its absorbance within the linear range of the standard curve.
- Measure the absorbance of the diluted sample at λ_{max} .
- Calculation of Solubility:
 - Use the absorbance of the diluted sample and the equation from the standard curve to calculate the concentration of the diluted solution.
 - Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of **Pyrromethene 597** in that solvent at the specified temperature.

Safety Precautions:

- Always consult the Safety Data Sheet (SDS) for **Pyrromethene 597** and the solvents being used.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Perform all operations in a well-ventilated fume hood.

This comprehensive guide provides researchers with the necessary information to effectively utilize **Pyrromethene 597** in their work by understanding and, where necessary, determining its solubility in various laboratory solvents.

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References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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